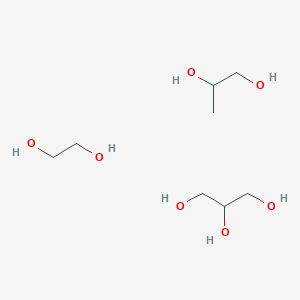
Polyglycol 15-200
Overview
Description
Polyglycol 15-200 is an EO/PO Copolymer . It is used in a range of foam control applications . It is a PO homopolymer, water-insoluble, colorless to yellow liquid with a mild odor .
Molecular Structure Analysis
Polyglycol 15-200 is an EO/PO Copolymer . The specific molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
Polyglycol 15-200 has a wide range of hydrophile-lipophile balances and molecular weights . It is water-insoluble and is a colorless to yellow liquid with a mild odor .
Scientific Research Applications
Ethane-1,2-diol (also known as Ethylene Glycol)
Ethane-1,2-diol is a significant molecule in various scientific research fields :
- Structural Studies : It has been used in detailed experimental and theoretical investigations to understand the structure of glycol derivatives .
- Viscosity Studies : Research has been conducted to understand the viscosity of Ethane-1,2-diol from the triple point to 465 K and up to 100 MPa .
- Solvent and Carrier : It is widely used as a chemical solvent in scientific chemical testing and in the synthesis of other organic compounds .
Propane-1,2-diol (also known as Propylene Glycol)
Propane-1,2-diol is also used in various scientific applications :
- Micellar Systems : It is used in the study of micellar systems, which are colloids with significant properties for pharmaceutical and food applications .
- Microbial Production : Research has been conducted on the microbial production of 1,2-propanediol, which is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc .
- Chemical Solvent : It is used as a solvent, emulsifying agent, and antifreeze .
Propane-1,2,3-triol (also known as Glycerol)
Propane-1,2,3-triol has a wide range of applications in scientific research :
- Biochemistry : Glycerol and its derivatives play a significant role in the biochemistry of living organisms, including the origin and evolution of early cell membranes .
- Sustainable Biorefinery Process : It is used in the microbial production of 1,2-propanediol, which is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc .
- Chemical Solvent : It is used as a solvent in various scientific experiments .
- Heat Transfer Fluid : It is used in heat transfer fluids .
Polyglycol 15-200
Polyglycol 15-200 is an EO/PO Copolymer used in a range of applications :
- Foam Control : It is used in a range of foam control applications .
- Paper Processing : It is used in paper processing applications .
- Personal Care : It is used in personal care products .
- Heat Transfer Fluids : It is used in heat transfer fluids .
- Solvent and Carrier : It is used as a solvent in various scientific experiments.
GLYCEROL PROPOXYLATE-B-ETHOXYLATE
Glycerol propoxylate-b-ethoxylate is a triol material with a zig-zag structure having a polypropylene glycol unit with three hydroxy end groups :
- Crosslinked Polymers : It is used in the preparation of crosslinked polymers due to the presence of multiple reaction sites in the branched structure .
- Plasticizer : It is used as a plasticizer to impart good elasticity to the materials .
- UV Curable Binder : It is used as a UV curable binder for polyurethane acrylate .
Mechanism of Action
Target of Action
The primary targets of Ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol, also known as Polyglycol 15-200 or GLYCEROL PROPOXYLATE-B-ETHOXYLATE, are not specific biological receptors or enzymes. Instead, these compounds, being polyols, interact with a variety of substances and systems. They are often used in industrial applications, such as antifreeze additives , foam control applications , and heat transfer fluids .
Mode of Action
The mode of action of these compounds is primarily physical rather than biochemical. For instance, as antifreeze additives, they lower the freezing point of water, preventing damage to systems that may be exposed to freezing temperatures . As foam control agents, they reduce the surface tension of liquids, preventing the formation of foam .
Pharmacokinetics
It’s known that these compounds have low volatility, as indicated by their high flash points .
Result of Action
The result of the action of these compounds is primarily physical changes in the systems they are used in. For example, in antifreeze applications, they prevent the freezing of water, thereby preventing physical damage to the system . In foam control applications, they prevent the formation of foam, improving the efficiency of the process .
Action Environment
The action of these compounds can be influenced by various environmental factors. For example, their effectiveness as antifreeze additives can be influenced by the ambient temperature . Their solubility in water and other solvents can also affect their effectiveness in various applications .
properties
IUPAC Name |
ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVYTKULMKDWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C(CO)O.C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a sweet odor; [Dow Chemical MSDS] | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyoxyethylene (12) polyoxypropylene (66) glyceryl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol | |
CAS RN |
9082-00-2 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | glycerol propoxy ethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


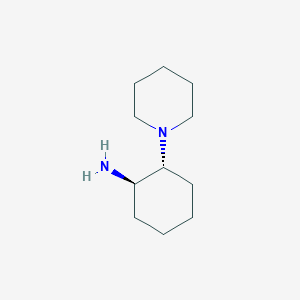




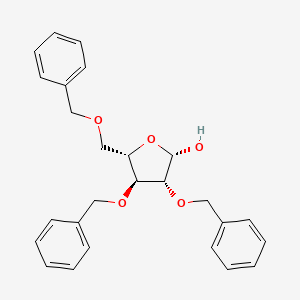

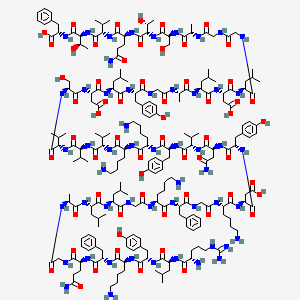
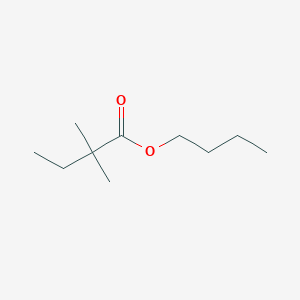
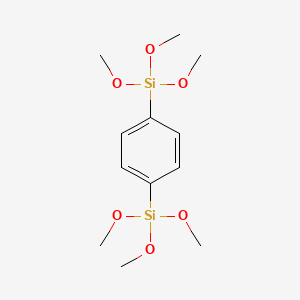
![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)
![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)